molecular formula C13H18N2O2S2 B2907337 1-(ethanesulfonyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 868217-16-7

1-(ethanesulfonyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2907337
CAS No.: 868217-16-7
M. Wt: 298.42
InChI Key: PTXYQROICOZQOP-UHFFFAOYSA-N
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Description

This compound features a 4,5-dihydroimidazole core substituted at the 1-position with an ethanesulfonyl group and at the 2-position with a (2-methylphenyl)methylsulfanyl moiety. Such structural motifs are common in α-adrenergic agonists and other bioactive molecules targeting sulfhydryl-dependent enzymes .

Properties

IUPAC Name

1-ethylsulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S2/c1-3-19(16,17)15-9-8-14-13(15)18-10-12-7-5-4-6-11(12)2/h4-7H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXYQROICOZQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN=C1SCC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(ethanesulfonyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 1,2-diketones and urotropine in the presence of ammonium acetate, a solventless microwave-assisted method can be employed to synthesize 4,5-disubstituted imidazoles . Another approach involves the use of NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate, followed by base-promoted cycloaddition with benzyl isocyanide derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(ethanesulfonyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using suitable reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl and sulfanyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper, and other transition metals.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

1-(ethanesulfonyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(ethanesulfonyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Structural Variations

The 4,5-dihydroimidazole scaffold is shared among several pharmacologically active compounds. Key structural analogs include:

Compound Name Substituents (Position) Molecular Weight Key Features Reference
Target Compound 1-Ethanesulfonyl, 2-(2-methylbenzylthio) ~325.4 g/mol Balanced lipophilicity/hydrophilicity -
Ro 115–1240 (Dabuzalgron) 1-Methanesulphonamide, 2-chlorophenyl ~342.8 g/mol α₁-Adrenergic agonist for SUI therapy
MK017 2-(5-Chloro-3-isopropyl-2-methylphenyl) ~314.8 g/mol High lipophilicity, CNS activity
2-{[(2-Chlorophenyl)methyl]sulfanyl} analog 2-Chlorobenzylthio ~238.7 g/mol Simpler structure, lower molecular weight

Key Observations :

  • Steric Influence : The 2-methylphenyl group in the target compound introduces moderate steric hindrance compared to chlorophenyl analogs (e.g., ), which may reduce off-target interactions .

Pharmacological and Physicochemical Comparisons

Bioactivity Profiles
  • Target Compound: No direct bioactivity data are available in the provided evidence.
  • Chlorophenyl Analogs : Compounds with chlorophenyl groups (e.g., ) often exhibit enhanced metabolic stability due to halogen-induced resistance to oxidative degradation .
Solubility and Stability
  • Ethanesulfonyl vs. Benzenesulfonyl : The target compound’s ethanesulfonyl group likely improves aqueous solubility compared to bulkier benzenesulfonyl derivatives (e.g., ), which are prone to aggregation .
  • Fluorophenyl Derivatives : Fluorine-substituted analogs (e.g., ) show higher membrane permeability but may exhibit cytotoxicity due to metabolic fluorination .

Q & A

Q. Methodological Approach :

  • Design of Experiments (DoE) : Use fractional factorial designs to evaluate interactions between solvent, base stoichiometry, and temperature .
  • In Situ Monitoring : Employ HPLC or LC-MS to track intermediate formation and adjust reagent addition rates dynamically .
  • Purification : Optimize column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) to isolate the product .
    Example Optimization :
    Replacing DMF with THF reduced byproduct formation by 15% in related sulfonamide syntheses .

Basic: What analytical techniques are critical for structural confirmation of this compound?

Q. Primary Methods :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign methine protons (δ 4.5–5.5 ppm for dihydroimidazole) and sulfonyl/thioether carbons (δ 40–60 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the 2-methylphenyl and ethanesulfonyl groups .
  • X-ray Crystallography :
    • Grow single crystals via vapor diffusion (e.g., dichloromethane/hexane).
    • Refine structures using SHELXL, accounting for torsional angles in the dihydroimidazole ring .

Advanced: How should researchers resolve discrepancies between computational binding predictions and experimental activity data?

Q. Strategies :

  • Docking Validation : Cross-check results across multiple software (AutoDock, Schrödinger) and adjust force fields to account for sulfonyl group polarization .
  • Molecular Dynamics (MD) Simulations : Run 100-ns trajectories to assess conformational stability of the thioether linkage in aqueous vs. lipid environments .
  • Experimental Corroboration : Use surface plasmon resonance (SPR) to measure binding kinetics and compare with docking scores .
    Case Study : MD simulations revealed that improper protonation states of the imidazole ring led to false-negative docking results in a related compound .

Advanced: What in vitro assays are suitable for evaluating this compound’s enzyme inhibitory potential?

Q. Assay Design :

  • Target Selection : Prioritize enzymes with known sulfonamide/thioether interactions (e.g., carbonic anhydrase, cysteine proteases) .
  • Kinetic Studies :
    • Use fluorogenic substrates (e.g., Z-FR-AMC for proteases) to measure IC₅₀ values.
    • Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) .
  • Cellular Uptake : Quantify intracellular concentrations via LC-MS in HEK-293 or HeLa cell lines .

Advanced: How can computational models predict the compound’s metabolic stability?

Q. Approaches :

  • QSAR Modeling : Train models on datasets of sulfonamide-containing compounds to predict cytochrome P450 interactions .
  • Metabolite Identification : Use in silico tools (e.g., GLORYx) to simulate phase I/II metabolism, focusing on sulfonyl and thioether oxidation .
  • Density Functional Theory (DFT) : Calculate activation energies for sulfonyl group hydrolysis under physiological pH conditions .

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